molecular formula C19H21NO6 B11023303 N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine

Cat. No.: B11023303
M. Wt: 359.4 g/mol
InChI Key: HDWIAEVHEYFOPK-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine is a complex organic compound with a unique structure that combines elements of benzo[c]chromene and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine typically involves multiple steps:

    Formation of the Benzo[c]chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromene structure.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Attachment of the Propanoic Acid Moiety: This involves esterification or amidation reactions to attach the propanoic acid group to the benzo[c]chromene core.

    Coupling with Glycine: The final step is the coupling of the propanoic acid derivative with glycine, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

    Oxidation: The benzo[c]chromene core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}alanine
  • N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}valine

Uniqueness

Compared to similar compounds, N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine stands out due to its specific structural features, such as the presence of glycine, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]acetic acid

InChI

InChI=1S/C19H21NO6/c1-10-15(25-11(2)18(23)20-9-16(21)22)8-7-13-12-5-3-4-6-14(12)19(24)26-17(10)13/h7-8,11H,3-6,9H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

HDWIAEVHEYFOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

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